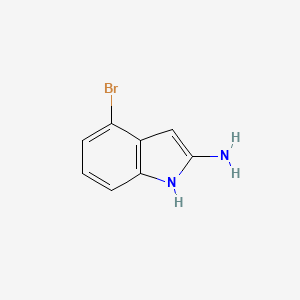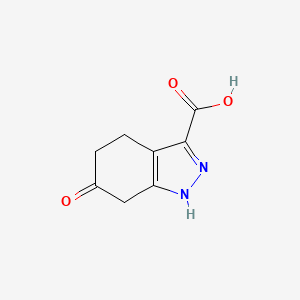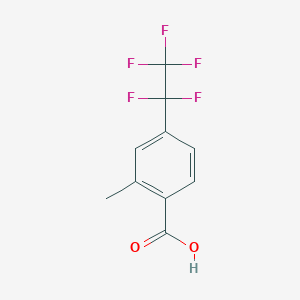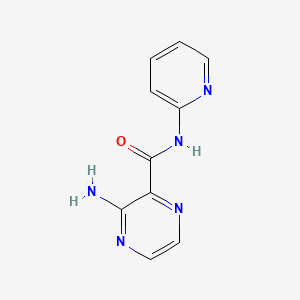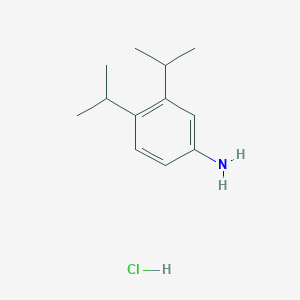
2-(Azidomethyl)-3,5-dibromothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-3,5-dibromothiophene is an organic compound that features both azido and bromine functional groups attached to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and sodium azide for the azidation step .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of azides and bromine compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)-3,5-dibromothiophene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reagents like trimethylphosphine and water.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Azidation: Sodium azide in a suitable solvent.
Reduction: Trimethylphosphine and water for the reduction of azides to amines.
Major Products
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azido group.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-3,5-dibromothiophene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-3,5-dibromothiophene largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is often catalyzed by copper(I) ions (CuAAC) or can proceed without a catalyst under strain-promoted conditions (SPAAC) . The molecular targets and pathways involved are specific to the context in which the compound is used, such as labeling biomolecules or forming conductive materials.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azidomethyl)benzene: Similar in structure but lacks the bromine atoms and thiophene ring.
3,5-Dibromo-2-methylthiophene: Similar but lacks the azido group.
2-(Azidomethyl)furan: Similar but contains an oxygen atom in the ring instead of sulfur.
Uniqueness
2-(Azidomethyl)-3,5-dibromothiophene is unique due to the presence of both azido and bromine groups on a thiophene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and materials science .
Propiedades
Fórmula molecular |
C5H3Br2N3S |
|---|---|
Peso molecular |
296.97 g/mol |
Nombre IUPAC |
2-(azidomethyl)-3,5-dibromothiophene |
InChI |
InChI=1S/C5H3Br2N3S/c6-3-1-5(7)11-4(3)2-9-10-8/h1H,2H2 |
Clave InChI |
TVMIVBUFNBBTRU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Br)CN=[N+]=[N-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


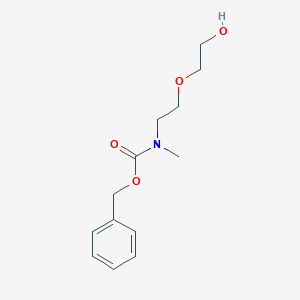
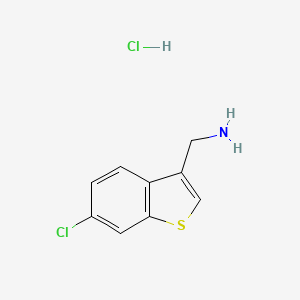
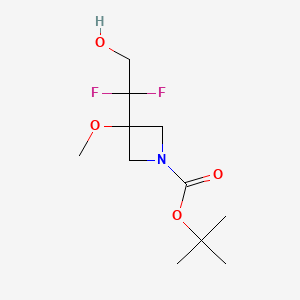
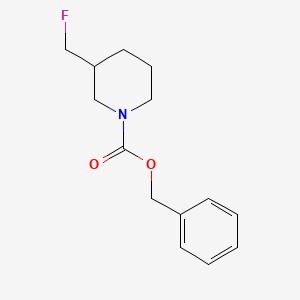
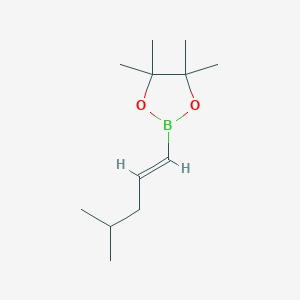

![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)

